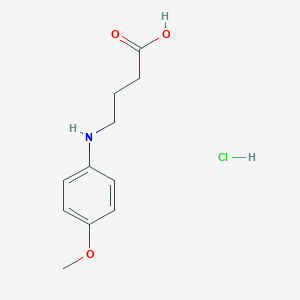

4-(4-Methoxyanilino)butanoic acid;hydrochloride

Description

4-(4-Methoxyanilino)butanoic acid hydrochloride (IUPAC: 4-[(4-chlorobenzoyl)(4-methoxyphenyl)amino]butanoic acid hydrochloride), also known as CLANOBUTIN , is a hydrochloride salt of a butanoic acid derivative featuring a 4-methoxyanilino substituent. This compound is characterized by:

- Structure: A butanoic acid backbone linked to a 4-methoxyaniline group via an amino bridge, with a chlorobenzoyl moiety enhancing its aromatic interactions.

- Key Properties: The hydrochloride salt improves aqueous solubility and stability compared to the free base. The methoxy group contributes electron-donating effects, influencing reactivity and binding interactions.

Properties

IUPAC Name |

4-(4-methoxyanilino)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-15-10-6-4-9(5-7-10)12-8-2-3-11(13)14;/h4-7,12H,2-3,8H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYVKYIWGUHYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyanilino)butanoic acid;hydrochloride typically involves the reaction of 4-methoxyaniline with butanoic acid derivatives under specific conditions. One common method includes the use of an acid chloride derivative of butanoic acid, which reacts with 4-methoxyaniline in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of 4-(4-Methoxyanilino)butanoic acid;hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyanilino)butanoic acid;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(4-Hydroxyanilino)butanoic acid.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group results in the formation of 4-(4-Hydroxyanilino)butanoic acid, while reduction of a nitro group leads to the formation of an amine derivative.

Scientific Research Applications

Anti-inflammatory and Analgesic Effects

Research indicates that 4-(4-Methoxyanilino)butanoic acid; hydrochloride exhibits notable anti-inflammatory and analgesic properties. The methoxy group enhances its lipophilicity, facilitating better interaction with biological membranes. In vitro studies have demonstrated its ability to inhibit pathways involved in inflammatory responses, suggesting potential applications in pain management and inflammation reduction .

Vaccine Adjuvants

The compound has also been studied for its potential as a vaccine adjuvant. It may enhance immune responses when used alongside primary stimuli, such as lipopolysaccharides (LPS), by activating key signaling pathways like NF-κB . This application could be crucial in developing more effective vaccines.

Drug Development

Given its structural similarities to other non-steroidal anti-inflammatory drugs (NSAIDs), this compound is being investigated for its potential use in drug development, particularly for designing novel therapeutic agents targeting inflammatory diseases .

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Esterification | Reaction between butanoic acid derivatives and methoxy-substituted anilines |

| Amidation | Formation of amides from carboxylic acids and amines |

| Reduction | Modifying the compound's structure to enhance activity |

Mechanism of Action

The mechanism of action of 4-(4-Methoxyanilino)butanoic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The methoxy group and the aniline moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may also influence signaling pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Aryl-Substituted Butanoic Acid Hydrochlorides

Compounds with varying aryl substituents (Table 1) exhibit distinct physicochemical and pharmacological profiles:

Table 1. Comparison of Aryl-Substituted Butanoic Acid Derivatives

Key Observations :

- Electronic Effects : The 4-methoxy group in the target compound provides para-substitution, optimizing steric and electronic interactions compared to meta-substituted analogs like 3e .

- Melting Points : Aryl chlorides (e.g., 3c) exhibit higher melting points than methoxy derivatives, likely due to stronger intermolecular forces .

Aliphatic Amino-Substituted Butanoic Acid Hydrochlorides

Replacement of the aromatic amino group with aliphatic amines significantly alters properties (Table 2):

Table 2. Aliphatic Amino Derivatives

Key Observations :

- Basicity: Aliphatic amines (e.g., dimethylamino in ) are more basic than aromatic anilino groups, affecting protonation states at physiological pH.

- Solubility: The dimethylamino group in improves water solubility compared to the target compound’s aromatic system.

Amide and Ester Derivatives

Compounds with amide or ester linkages instead of carboxylic acid groups demonstrate varied pharmacokinetic behaviors:

- Bendamustine Hydrochloride (): A clinically used anticancer agent with a butanoic acid backbone, highlighting the pharmacological relevance of this structural motif .

Pharmacological and Application Insights

- Drug Delivery: Cyclophane complexes with butanoic acid derivatives (e.g., 4-(1-pyrene)-butanoic acid) show controlled release via disulfide reduction .

- Anticancer Potential: Structural similarities to Bendamustine Hydrochloride suggest possible antineoplastic applications for the target compound .

Biological Activity

4-(4-Methoxyanilino)butanoic acid; hydrochloride, also known as 4-(4-Methoxyphenyl)butyric acid, is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 248.7 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 56-59 °C

- Solubility : Slightly soluble in methanol, insoluble in chloroform

- pKa : Approximately 4.76

The hydrochloride form enhances solubility in aqueous environments, facilitating its use in biological studies and potential therapeutic applications.

Anti-inflammatory and Analgesic Effects

Research indicates that 4-(4-Methoxyanilino)butanoic acid; hydrochloride exhibits notable anti-inflammatory and analgesic properties. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may act through comparable mechanisms. In vitro studies have demonstrated the compound's ability to inhibit pathways involved in inflammatory responses, particularly through modulation of the NF-κB signaling pathway .

The compound's mechanism involves interactions with specific biological targets:

- NF-κB Pathway Modulation : The methoxy group enhances lipophilicity, promoting better interaction with cell membranes and subsequent inhibition of inflammatory pathways.

- Immune Response Activation : It has been suggested that the compound can enhance immune signaling pathways, potentially serving as a vaccine adjuvant or co-adjuvant .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of structurally similar compounds:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 3-(4-Hydroxyphenyl)propionic acid | 501-97-3 | 0.92 | Hydroxyl group enhances solubility |

| 4-(4-Hydroxyphenyl)butanoic acid | 7021-11-6 | 0.91 | Contains hydroxyl group, differing biological activity |

| Ethyl (4-Methoxybenzoyl)acetate | 2881-83-6 | 0.88 | Ester derivative, used in flavoring and fragrances |

| 1-(4-Methoxyphenyl)-2-phenylethanone | 1023-17-2 | 0.91 | Ketone structure, differing reactivity |

This comparison highlights the unique functional groups present in 4-(4-Methoxyanilino)butanoic acid; hydrochloride that contribute to its distinct biological activities.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that the compound significantly reduced pro-inflammatory cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent.

- Structure-Activity Relationship (SAR) : Research focused on modifying the methoxy substituents revealed that specific placements of functional groups are crucial for maintaining biological activity. Removal or alteration of these groups often led to a loss of efficacy, emphasizing their role in the compound's mechanism .

- Potential Therapeutic Applications : Given its anti-inflammatory properties, there is ongoing research into its application for conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate immune responses also suggests potential use in vaccine development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Methoxyanilino)butanoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-methoxyaniline and a suitably activated butanoic acid derivative (e.g., bromobutanoic acid). Optimization strategies include:

- Temperature Control : Maintain reactions at 60–80°C to balance reactivity and side-product formation.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Hydrochloride Salt Formation : Precipitate the product by adding HCl to the reaction mixture under controlled pH (3–4) .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 90–95 | 70°C, 12h, EtOH/HCl |

| Michael Addition* | 55–65 | 85–90 | 60°C, 18h, THF/NaHCO₃ |

| *Adapted from β-amino acid synthesis protocols . |

Q. What spectroscopic and chromatographic methods are most effective for characterizing 4-(4-Methoxyanilino)butanoic acid hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the methoxyanilino group (δ 3.7–3.8 ppm for OCH₃, aromatic protons at δ 6.8–7.2 ppm) and carboxylate proton (δ 12–13 ppm, broad).

- HPLC : Reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients (90:10 to 50:50 over 20 min) resolve impurities.

- Mass Spectrometry : ESI-MS in positive mode detects [M+H] at m/z 254.1 (calculated for CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and cell line viability.

- Purity Verification : Re-test activity using HPLC-purified batches (>98%) to exclude impurity-driven effects.

- Meta-Analysis : Compare IC values across studies using standardized units (e.g., µM) and adjust for differences in experimental models (e.g., in vitro vs. ex vivo) .

Q. What strategies can improve the aqueous solubility and stability of 4-(4-Methoxyanilino)butanoic acid hydrochloride in physiological buffers?

- Methodological Answer :

- Co-Solvents : Use 10–20% PEG-400 or cyclodextrin derivatives to enhance solubility without altering bioactivity.

- pH Adjustment : Maintain solutions at pH 4–5 (near the pKa of the carboxyl group) to minimize hydrolysis.

- Lyophilization : Stabilize the compound as a lyophilized powder, reconstituting in cold PBS before use .

Q. How does the electronic configuration of the 4-methoxyanilino group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Donating Effects : The methoxy group’s +M effect activates the anilino nitrogen, increasing nucleophilicity. This enhances reactivity in SN₂ reactions with alkyl halides.

- Steric Considerations : Ortho-substituents on the phenyl ring reduce reaction rates, while para-methoxy groups optimize steric accessibility.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to correlate electronic effects with rate constants .

Q. What computational modeling approaches are suitable for predicting the binding affinity of 4-(4-Methoxyanilino)butanoic acid hydrochloride to target enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to predict binding poses.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes.

- QSAR Models : Corporate Hammett constants (σ) of substituents to predict activity trends across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.